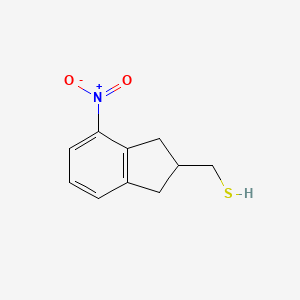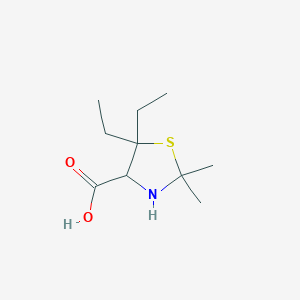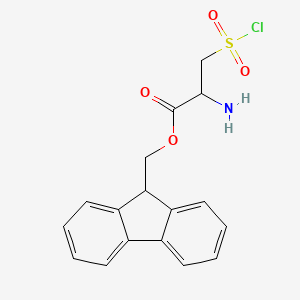
2-Fmoc-amino ethanesulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fmoc-amino ethanesulfonyl chloride: is a chemical compound widely used in organic synthesis, particularly in the field of peptide chemistry. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect amine groups during chemical reactions . This protecting group is base-labile, meaning it can be removed under basic conditions, making it highly useful in solid-phase peptide synthesis (SPPS).
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fmoc-amino ethanesulfonyl chloride typically involves the radical addition of N-Fmoc allylamine and xanthates, followed by oxidative chlorination with N-chlorosuccinimide and hydrochloric acid . This method is efficient and yields the desired product in good to excellent yields.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 2-Fmoc-amino ethanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines and alcohols.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids.
Reduction Reactions: Reduction of the sulfonyl chloride group can lead to the formation of sulfinic acids.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or alcohols under mild conditions.
Oxidation Reactions: Often use oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Reactions: Yield sulfonamides or sulfonate esters.
Oxidation Reactions: Produce sulfonic acids.
Reduction Reactions: Result in sulfinic acids.
科学研究应用
2-Fmoc-amino ethanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of sulfonopeptides and other complex molecules.
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials for various industrial applications.
作用机制
The mechanism of action of 2-Fmoc-amino ethanesulfonyl chloride primarily involves the protection of amine groups during chemical synthesis. The Fmoc group is introduced to the amine group, protecting it from unwanted reactions. The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amine group for further reactions . This process is crucial in solid-phase peptide synthesis, where the stepwise assembly of peptides requires selective protection and deprotection of functional groups .
相似化合物的比较
Fmoc-Cl (Fluorenylmethyloxycarbonyl chloride): Used for protecting amine groups in organic synthesis.
Fmoc-OSu (9-Fluorenylmethylsuccinimidyl carbonate): Another reagent for introducing the Fmoc group.
Fmoc-azide (9-Fluorenylmethyloxycarbonyl azide): Used for Fmoc protection under different conditions.
Uniqueness: 2-Fmoc-amino ethanesulfonyl chloride is unique due to its sulfonyl chloride group, which provides additional reactivity and versatility in chemical synthesis. This makes it particularly useful in the synthesis of sulfonopeptides and other sulfonamide-containing compounds .
属性
分子式 |
C17H16ClNO4S |
|---|---|
分子量 |
365.8 g/mol |
IUPAC 名称 |
9H-fluoren-9-ylmethyl 2-amino-3-chlorosulfonylpropanoate |
InChI |
InChI=1S/C17H16ClNO4S/c18-24(21,22)10-16(19)17(20)23-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10,19H2 |
InChI 键 |
MKIMMLAKRPUKFX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(CS(=O)(=O)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


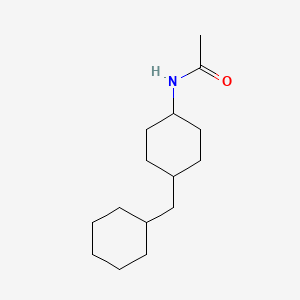
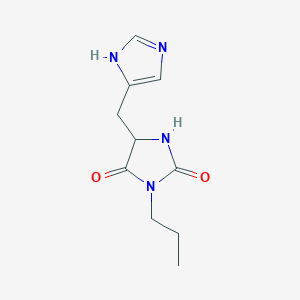
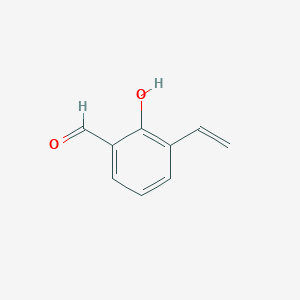
![2-Amino-1-(2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13952157.png)
![Benzyl 2-(mercaptomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13952163.png)

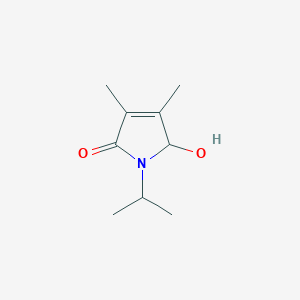
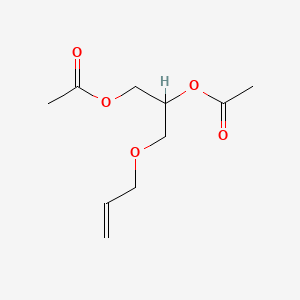


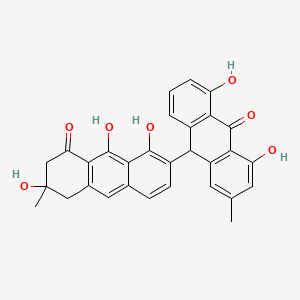
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)piperidine-1-carboxamide](/img/structure/B13952214.png)
